5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide
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Overview
Description
TVD-0003510 is a carboxamide derivative involved in the synthesis of complex molecules such as (2-((6-(2-aminopyrimidine-5-carboxamido)-8-methoxy-3,4-dihydro-2H-pyrimido[1,2-c]quinazolin-9-yl)oxy)ethyl)piperazine-l-carboxylate (C51), which is a part of tert-butyl2-(4-hydroxyphenyl)acetate . This compound is primarily used in scientific research and has a molecular weight of 464.56 g/mol with the formula C25H32N6O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
TVD-0003510 is synthesized through a series of chemical reactions involving carboxamide derivatives. The synthesis involves the formation of (2-((6-(2-aminopyrimidine-5-carboxamido)-8-methoxy-3,4-dihydro-2H-pyrimido[1,2-c]quinazolin-9-yl)oxy)ethyl)piperazine-l-carboxylate (C51) as a part of tert-butyl2-(4-hydroxyphenyl)acetate . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and other reagents to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of TVD-0003510 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in bulk quantities and is available in various quantities ranging from milligrams to grams .
Chemical Reactions Analysis
Types of Reactions
TVD-0003510 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: TVD-0003510 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving TVD-0003510 include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Solvents: Such as DMSO, which is used to dissolve the compound and facilitate reactions.
Major Products Formed
The major products formed from the reactions involving TVD-0003510 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
TVD-0003510 is widely used in scientific research due to its involvement in the synthesis of complex molecules. Its applications include:
Chemistry: Used as a building block in the synthesis of various chemical compounds.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of TVD-0003510 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
TVD-0003510 is similar to other carboxamide derivatives used in scientific research. Some of the similar compounds include:
- (2-((6-(2-aminopyrimidine-5-carboxamido)-8-methoxy-3,4-dihydro-2H-pyrimido[1,2-c]quinazolin-9-yl)oxy)ethyl)piperazine-l-carboxylate (C51)
- tert-butyl2-(4-hydroxyphenyl)acetate .
Uniqueness
TVD-0003510 is unique due to its specific chemical structure and its involvement in the synthesis of complex molecules. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Properties
IUPAC Name |
5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O3/c1-4-27-25(34)24-29-28-23(20-13-19(16(2)3)21(32)14-22(20)33)31(24)18-7-5-17(6-8-18)15-30-11-9-26-10-12-30/h5-8,13-14,16,26,32-33H,4,9-12,15H2,1-3H3,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJLSUIGJULNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCNCC3)C4=CC(=C(C=C4O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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